2-Bromo-3-(cyclopropylmethoxy)benzoic acid
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Overview
Description
2-Bromo-3-(cyclopropylmethoxy)benzoic acid is an organic compound with the molecular formula C11H11BrO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom and a cyclopropylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-(cyclopropylmethoxy)benzoic acid can be synthesized through several methods. One common approach involves the bromination of 3-(cyclopropylmethoxy)benzoic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(cyclopropylmethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts, boronic acids, and bases such as potassium carbonate in an organic solvent.
Oxidation and Reduction: Reagents like potassium permanganate, sodium borohydride, and hydrogen gas can be used for these transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzoic acids .
Scientific Research Applications
2-Bromo-3-(cyclopropylmethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(cyclopropylmethoxy)benzoic acid involves its interaction with specific molecular targets. The bromine atom and cyclopropylmethoxy group contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylbenzoic acid: This compound has a similar structure but with a methyl group instead of a cyclopropylmethoxy group.
2-Bromo-3-methylbenzoic acid: Another similar compound with a methyl group at a different position on the benzene ring.
Uniqueness
2-Bromo-3-(cyclopropylmethoxy)benzoic acid is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-bromo-3-(cyclopropylmethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-10-8(11(13)14)2-1-3-9(10)15-6-7-4-5-7/h1-3,7H,4-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRWGSUHGUJFIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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